3,3-Dibenzylpyrrolidine
Description
Pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom, is a fundamental scaffold in medicinal chemistry due to its conformational rigidity and ability to mimic peptide bonds. Substituted pyrrolidines, such as 3,3-Dibenzylpyrrolidine, are of particular interest for their enhanced pharmacological properties. For example, pyrrolidine-2,5-dione derivatives are noted for pharmaceutical applications , suggesting that dibenzyl-substituted variants may similarly serve as bioactive intermediates or drug candidates.
Properties
IUPAC Name |
3,3-dibenzylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-3-7-16(8-4-1)13-18(11-12-19-15-18)14-17-9-5-2-6-10-17/h1-10,19H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZONCPIECLNUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3,3-Dibenzylpyrrolidine
Though synthesis details for this compound are absent in the evidence, analogous reactions suggest benzylation strategies. For instance, 3-acetylamino and 3-benzoylamino pyrrolo[3,4-c]pyridazine derivatives were synthesized using benzoyl chloride and pyridine . Similarly, 1-phenylpyrazoles are prepared via condensation of β-diketones with phenylhydrazine . These methods imply that benzyl groups can be introduced through nucleophilic substitution or coupling reactions.
- 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione : Synthesized via cyclization, this compound highlights the use of halogenated benzyl groups to modulate electronic properties .
- 1-Benzyl-pyrrolidine-3-carboxylic acid : Incorporation of a carboxyl group improves solubility and enables coordination with metal ions, as seen in cyclometallated ruthenium complexes .
Physical and Chemical Properties
Key properties of pyrrolidine derivatives depend on substituent nature and position:
Notes:
Chemical Reactivity
- Electrophilic Substitution : Benzyl groups in this compound may stabilize carbocation intermediates, facilitating electrophilic aromatic substitution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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